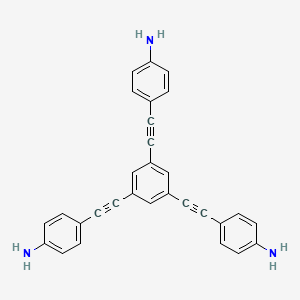

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline

Descripción general

Descripción

“4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline” is a chemical compound . It is an electron-rich monomer that consists of three 4-formylphenylethynyl functional groups sitting on the meta positions of a benzene ring .

Synthesis Analysis

The synthesis of this compound involves a four-step process with a total yield of 35% . It is synthesized from Benzoic acid, 4,4’,4’‘- (1,3,5-benzenetriyltri-2,1-ethynediyl)tris-, 1,1’,1’'-trimethyl ester .Molecular Structure Analysis

The molecular structure of this compound features a central benzene core . It incorporates ethynyl groups into the conjugated skeleton, forming a metal-free covalent organic framework .Chemical Reactions Analysis

The spatial separation of triazine and acetylene cores in this compound leads to efficient charge separation and suppressed charge recombination. The carbon-carbon double bond linkage facilitates electron transport over the skeletons .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 352℃, a boiling point of 827.1±65.0 °C (Predicted), and a density of 1.48±0.1 g/cm3 (Predicted) . It also has a pKa of 3.44±0.10 (Predicted) .Aplicaciones Científicas De Investigación

Fluorescent Probes

The compound is a star-shaped, fully conjugated molecule with three methylated pyridinium rings connected by a triple bond spacer to a central benzene core . Its UV–visible absorption and fluorescence spectra have been investigated . This makes it a potential candidate for use as a fluorescent probe in various scientific research applications.

Redox and Charge Transfer Properties

The compound is a part of the viologens class of compounds, known for their peculiar redox and charge transfer properties . These properties make them useful in various energy-related fields .

Electrochromism

Viologens, including this compound, are known for their electrochromism . They can change color based on their redox state, which is a property that can be exploited in various applications, such as smart windows and display technologies .

Construction of Covalent Organic Frameworks

The compound has been used in the construction of covalent organic frameworks for photochemical reductions of O2 and CO2 . This application is particularly relevant in the field of environmental science and renewable energy.

Synthesis of Porous Structures

Investigations into molecular variants of closely related compounds have revealed a nearly invariant pseudohexagonal porous structure type. This suggests potential applications in the synthesis of porous structures, which have a wide range of uses in areas like gas storage, catalysis, and drug delivery.

Gas Adsorption and Separation

Related compounds have been used to synthesize Metal-Organic Frameworks (MOFs) with ultra-high porosity . These MOFs show promising applications in gas adsorption, separations, storage, and more .

Mecanismo De Acción

Target of Action

The primary target of 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline is the construction of covalent organic frameworks (COFs) . These COFs are used in various applications such as gas adsorption, separations, storage, and more .

Mode of Action

The compound is a star-shaped, fully conjugated molecule with three methylated pyridinium rings connected by a triple bond spacer to a central benzene core . It exhibits peculiar redox and charge transfer properties . The spatial separation of the benzene and acetylene cores leads to efficient charge separation and suppressed charge recombination .

Biochemical Pathways

The compound is involved in the photochemical reduction of CO2 to CO . This process is facilitated by the carbon-carbon double bond linkage, which allows for efficient electron transport over the skeletons .

Pharmacokinetics

The compound has a molecular weight of 462.5, a density of 1.30±0.1 g/cm3 (Predicted), and a boiling point of 734.7±60.0 °C (Predicted) . Its LogP value is 8.17, indicating its lipophilicity . .

Result of Action

The result of the compound’s action is the formation of highly stable β-ketoenamine and abundant alkynyl groups . These groups contribute to the high porosity of the resulting MOFs .

Action Environment

The compound is stored under an inert atmosphere at room temperature . Environmental factors such as temperature and atmospheric conditions could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Propiedades

IUPAC Name |

4-[2-[3,5-bis[2-(4-aminophenyl)ethynyl]phenyl]ethynyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21N3/c31-28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(32)16-10-23)21-27(20-25)6-3-24-11-17-30(33)18-12-24/h7-21H,31-33H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHBEBXSUDAGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)N)C#CC4=CC=C(C=C4)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzyl]-1,2-diphenylethylenediamine](/img/structure/B3068159.png)

![2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline](/img/structure/B3068194.png)

![(2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate](/img/structure/B3068202.png)